Polydatin

Catalog No.
S539977
CAS No.
27208-80-6
M.F
C20H22O8
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Polydatin

CAS Number

27208-80-6

Product Name

Polydatin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C20H22O8

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-8-12(7-14(23)9-15)2-1-11-3-5-13(22)6-4-11/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1

InChI Key

HSTZMXCBWJGKHG-CUYWLFDKSA-N

SMILES

O[C@H]1[C@H](OC2=CC(/C=C/C3=CC=C(O)C=C3)=CC(O)=C2)O[C@H](CO)[C@@H](O)[C@@H]1O

Solubility

Soluble in DMSO

Synonyms

3,4,5-trihydroxystilbene-3-beta-monoglucoside, 3,4,5-TSG, 3-hydroxy-5-(2-(4-hydroxyphenyl)ethenyl)phenyl-beta-D-glucoside, 5,4'-dihydroxystilbene-3-O-beta-D-Glcp, piceid, polydatin, polydatin, (E)-isomer, resveratrol 3-O-beta-D-glucoside, resveratrol-3-O-glucoside

Canonical SMILES

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

Description

The exact mass of the compound Polydatin is 390.1315 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Supplementary Records. It belongs to the ontological category of polyphenol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]. However, this does not mean our product can be used or applied in the same or a similar way.

Polydatin is a glycoside, a type of molecule where a sugar (glucose) is linked to another compound (resveratrol) []. It is naturally found in grapes, kiwi fruit, and some other plants. Scientific research is exploring the potential health benefits of polydatin, with a particular focus on its similarities to resveratrol.

Antioxidant and Anti-inflammatory Properties

One area of research investigates polydatin's potential as an antioxidant and anti-inflammatory agent. Studies have shown that polydatin can scavenge free radicals, which are unstable molecules that can damage cells. Additionally, research suggests polydatin may reduce inflammation by inhibiting the activity of enzymes involved in the inflammatory process.

Potential Benefits for Cardiovascular Health

Some scientific studies suggest polydatin may have benefits for cardiovascular health. Research has shown that polydatin can relax blood vessels, potentially reducing blood pressure []. Additionally, studies indicate polydatin may help regulate blood sugar levels, a risk factor for cardiovascular disease.

Polydatin, also known as piceid, is a natural stilbenoid polyphenol and a glycoside derivative of resveratrol. Its chemical formula is C20H22O8, and it is primarily found in the roots of Polygonum cuspidatum, a plant used in traditional Chinese medicine. Polydatin is characterized by its monocrystalline structure and is recognized for its enhanced bioavailability compared to its parent compound, resveratrol. It possesses a phenolic structure with a glucoside moiety attached at the C-3 position, which imparts various biological activities, including antioxidant, anti-inflammatory, and anticancer properties .

  • Antioxidant activity: Polydatin's structure with hydroxyl groups allows it to scavenge free radicals, potentially protecting cells from oxidative damage [, ].
  • Anti-inflammatory effects: Polydatin may downregulate the production of inflammatory mediators, reducing inflammation in various conditions [].
  • Liver protection: Studies suggest polydatin can improve liver function, reduce oxidative stress, and potentially help with liver diseases [].
Typical of phenolic compounds. It can participate in oxidation-reduction reactions due to its hydroxyl groups, which allow it to act as a free radical scavenger. This property enables polydatin to reduce oxidative stress by neutralizing reactive oxygen species (ROS). Additionally, polydatin can be hydrolyzed to release resveratrol, especially under acidic conditions, which can further enhance its biological effects .

Polydatin exhibits a wide range of biological activities:

  • Antioxidant Activity: It reduces oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes such as superoxide dismutase and glutathione peroxidase .
  • Anti-inflammatory Effects: Polydatin modulates inflammatory pathways by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the expression of pro-inflammatory cytokines like tumor necrosis factor-alpha and interleukin-1 beta .
  • Anticancer Properties: Research indicates that polydatin can induce apoptosis in various cancer cell lines, including colorectal cancer cells, by regulating apoptotic proteins such as Bcl-2 and Bax .
  • Hepatoprotective Effects: Polydatin has shown protective effects against liver damage induced by toxins through the modulation of oxidative stress and inflammation .

Polydatin can be synthesized through various methods:

  • Natural Extraction: It is primarily extracted from Polygonum cuspidatum using methods like reflux extraction or high-performance liquid chromatography.
  • Chemical Synthesis: The regioselective glucosylation of resveratrol can yield polydatin with high efficiency. Recent studies have achieved near-perfect control over this reaction, producing polydatin with over 99% purity .
  • Biotechnological Approaches: Enzymatic synthesis using glycosyltransferases has also been explored for producing polydatin from resveratrol in a more sustainable manner .

Polydatin has several applications across different fields:

  • Pharmaceuticals: Due to its pharmacological properties, polydatin is being investigated for therapeutic use in liver diseases, cancer treatment, and cardiovascular protection.
  • Nutraceuticals: It is included in dietary supplements for its health-promoting effects.
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skin care products aimed at reducing oxidative damage .

Polydatin has been studied for its interactions with various biological systems:

  • Drug Interactions: It may influence the pharmacokinetics of certain drugs by modulating metabolic enzymes such as cytochrome P450.
  • Synergistic Effects: Studies have shown that combining polydatin with other compounds can enhance its therapeutic efficacy. For example, it has been found to work synergistically with other antioxidants to provide greater protection against oxidative stress .

Polydatin shares structural similarities with other stilbenoids and phenolic compounds. Key similar compounds include:

  • Resveratrol: A well-known stilbenoid with similar antioxidant properties but lower bioavailability compared to polydatin.
  • Cis-polydatin: An isomer of polydatin with potentially different biological activities.
  • Trans-resveratrol: Another derivative that exhibits anticancer and anti-inflammatory effects but lacks the glucoside moiety found in polydatin.

Comparison Table

CompoundStructure TypeBioavailabilityAntioxidant ActivityAnticancer Activity
PolydatinGlycosideHighYesYes
ResveratrolNon-glycosideModerateYesYes
Cis-polydatinGlycosideModerateYesUnknown
Trans-resveratrolNon-glycosideLowYesYes

Polydatin's unique glycoside structure enhances its solubility and bioavailability, making it a promising candidate for therapeutic applications compared to its analogs .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.7

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

6

Exact Mass

390.13146766 g/mol

Monoisotopic Mass

390.13146766 g/mol

Heavy Atom Count

28

Appearance

Solid powder

Melting Point

130 - 140 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

XM261C37CQ

Related CAS

27208-80-6

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (50%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

65914-17-2
27208-80-6

Wikipedia

Piceid
Diiodohydroxypropane

Use Classification

Polyketides [PK] -> Aromatic polyketides [PK13] -> Diphenyl ethers, biphenyls, dibenzyls and stilbenes [PK1309]

Dates

Modify: 2023-08-15
1: Liu W, Chen P, Deng J, Lv J, Liu J. Resveratrol and polydatin as modulators of Ca(2+) mobilization in the cardiovascular system. Ann N Y Acad Sci. 2017 Sep;1403(1):82-91. doi: 10.1111/nyas.13386. Epub 2017 Jun 30. Review. PubMed PMID: 28665033.
2: Binda MM, Donnez J, Dolmans MM. Targeting mast cells: a new way to treat endometriosis. Expert Opin Ther Targets. 2017 Jan;21(1):67-75. Epub 2016 Nov 28. Review. PubMed PMID: 27841046.
3: Petrosino S, Di Marzo V. The pharmacology of palmitoylethanolamide and first data on the therapeutic efficacy of some of its new formulations. Br J Pharmacol. 2017 Jun;174(11):1349-1365. doi: 10.1111/bph.13580. Epub 2016 Sep 29. Review. PubMed PMID: 27539936; PubMed Central PMCID: PMC5429331.
4: Weiskirchen S, Weiskirchen R. Resveratrol: How Much Wine Do You Have to Drink to Stay Healthy? Adv Nutr. 2016 Jul 15;7(4):706-18. doi: 10.3945/an.115.011627. Print 2016 Jul. Review. PubMed PMID: 27422505; PubMed Central PMCID: PMC4942868.
5: Mei YZ, Liu RX, Wang DP, Wang X, Dai CC. Biocatalysis and biotransformation of resveratrol in microorganisms. Biotechnol Lett. 2015 Jan;37(1):9-18. doi: 10.1007/s10529-014-1651-x. Epub 2014 Sep 2. Review. PubMed PMID: 25179823.
6: Du QH, Peng C, Zhang H. Polydatin: a review of pharmacology and pharmacokinetics. Pharm Biol. 2013 Nov;51(11):1347-54. doi: 10.3109/13880209.2013.792849. Epub 2013 Jul 18. Review. PubMed PMID: 23862567.
7: Liu LT, Guo G, Wu M, Zhang WG. The progress of the research on cardio-vascular effects and acting mechanism of polydatin. Chin J Integr Med. 2012 Sep;18(9):714-9. doi: 10.1007/s11655-012-1060-8. Epub 2012 Aug 31. Review. PubMed PMID: 22936326.
8: Kimura Y. Pharmacological studies on resveratrol. Methods Find Exp Clin Pharmacol. 2003 May;25(4):297-310. Review. PubMed PMID: 12808475.
9: Xue L. [Progress in the pharmacological study of Chinese herbal drug: polygonum cuspidatum]. Zhongguo Zhong Yao Za Zhi. 2000 Nov;25(11):651-3. Review. Chinese. PubMed PMID: 12525067.
10: Soleas GJ, Diamandis EP, Goldberg DM. Wine as a biological fluid: history, production, and role in disease prevention. J Clin Lab Anal. 1997;11(5):287-313. Review. PubMed PMID: 9292395.

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